2-(Methoxycarbonyl)benzoic acid, also known as monomethyl phthalate, can be synthesized through various methods, including the esterification of phthalic acid with methanol in the presence of an acid catalyst []. It can also be obtained by the hydrolysis of dimethyl phthalate, a common plasticizer [].
The characterization of 2-(methoxycarbonyl)benzoic acid involves various techniques such as:
-(Methoxycarbonyl)benzoic acid has been explored in various research areas due to its unique properties:
While 2-(methoxycarbonyl)benzoic acid offers potential applications in various research fields, some limitations need to be considered:
Future research directions for 2-(methoxycarbonyl)benzoic acid may involve:
2-(Methoxycarbonyl)benzoic acid, also known as monomethyl phthalate, is an aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. This compound features a benzoic acid structure with a methoxycarbonyl group attached at the second position of the benzene ring. It is characterized by its solid state at room temperature and exhibits properties typical of aromatic esters, including moderate solubility in organic solvents and low volatility. The compound is significant in various fields, particularly in research related to environmental science and toxicology due to its role as a metabolite of dimethyl phthalate, a widely used plasticizer .
These reactions highlight the compound's potential in synthetic organic chemistry and its utility in producing various derivatives .
2-(Methoxycarbonyl)benzoic acid has garnered attention for its biological activity, particularly as a biomarker for exposure to dimethyl phthalate. Studies indicate that this compound may exhibit irritant properties upon contact with skin or mucous membranes. Furthermore, its metabolites have been investigated for potential endocrine-disrupting effects, raising concerns about their impact on human health and the environment .
The synthesis of 2-(Methoxycarbonyl)benzoic acid can be achieved through several methods:
These methods reflect the versatility in synthesizing this compound for both industrial and research purposes.
2-(Methoxycarbonyl)benzoic acid finds applications across different domains:
Interaction studies involving 2-(Methoxycarbonyl)benzoic acid primarily focus on its metabolic pathways and potential interactions with biological systems. Research indicates that it can interact with cellular enzymes involved in detoxification processes. Additionally, studies have explored its role as a substrate for various metabolic enzymes, which may influence its bioavailability and toxicity profile .
Several compounds share structural similarities with 2-(Methoxycarbonyl)benzoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl Phthalate | C₁₀H₁₄O₄ | Common plasticizer; precursor to 2-(Methoxycarbonyl)benzoic acid |
2-(4-(Methoxycarbonyl)phenyl)acetic acid | C₁₅H₁₂O₄ | Similar structure but with an additional phenyl group |
4-(2-Methoxy-2-oxoethyl)benzoic acid | C₉H₈O₄ | Contains an oxo group; differing reactivity |
2-(3-(Methoxycarbonyl)phenyl)acetic acid | C₁₅H₁₂O₄ | Similar but varies in substitution pattern |
2-(2-Methoxy-2-oxoethyl)benzoic acid | C₉H₈O₄ | Contains an oxo group; similar functional groups |
The uniqueness of 2-(Methoxycarbonyl)benzoic acid lies in its specific arrangement of functional groups that influence its chemical reactivity and biological activity compared to these similar compounds .
Irritant